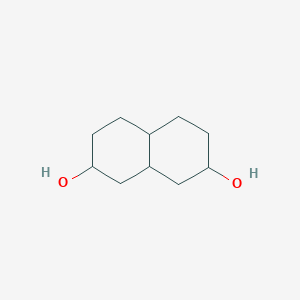

2,7-Decahydronaphthalenediol

Description

The exact mass of the compound 2,7-Decahydronaphthalenediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,7-Decahydronaphthalenediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Decahydronaphthalenediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h7-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMLVUGGLRJZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2C1CCC(C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943178 | |

| Record name | Decahydronaphthalene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20917-99-1 | |

| Record name | NSC143361 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decahydronaphthalene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"stereoisomers of 2,7-Decahydronaphthalenediol"

An In-Depth Technical Guide to the Stereoisomers of 2,7-Decahydronaphthalenediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The decahydronaphthalene (decalin) framework is a ubiquitous structural motif in a vast array of natural products and pharmacologically active molecules. Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial orientation of functional groups, which is critical for molecular recognition and biological activity. When this scaffold is substituted, as in 2,7-decahydronaphthalenediol, a complex stereochemical landscape emerges. The interplay between the cis or trans ring fusion and the stereocenters bearing the hydroxyl groups generates a rich family of stereoisomers, each with distinct physical, chemical, and biological properties. This guide provides a comprehensive analysis of the stereoisomerism of 2,7-decahydronaphthalenediol, detailing the structural possibilities, conformational behavior, and the analytical techniques required for their differentiation. We further present a representative synthetic and purification workflow, underscoring the practical challenges and strategies in isolating a single, desired stereoisomer for downstream applications in drug development and materials science.

The Foundational Stereochemistry of the Decalin Core

The stereochemical complexity of any substituted decalin begins with the fusion of the two cyclohexane rings. This fusion can occur in two distinct, diastereomeric forms: cis-decalin and trans-decalin.[1][2] These isomers are not interconvertible without breaking covalent bonds.[1]

-

trans-Decalin : In this isomer, the hydrogen atoms on the two bridgehead carbons (C4a and C8a) are on opposite sides of the molecule.[2][3] This arrangement locks the two chair-form cyclohexane rings into a rigid, relatively flat conformation.[4] A crucial consequence of this rigidity is that trans-decalin cannot undergo the "ring-flip" characteristic of a simple cyclohexane molecule.[3][4] This conformational lock fixes substituents into either purely axial or purely equatorial positions. Kinetically, trans-decalin is generally the more thermodynamically stable isomer due to fewer unfavorable non-bonded interactions.[3]

-

cis-Decalin : Here, the bridgehead hydrogens are on the same side of the molecule, forcing the two rings into a bent geometry.[2][3] Unlike its trans counterpart, cis-decalin is conformationally flexible and can undergo a concerted ring-flip, interconverting between two equivalent chair-chair conformations.[3] This dynamic process means that a substituent on the cis-decalin ring system will rapidly equilibrate between axial and equatorial orientations.

This fundamental difference in conformational dynamics between the cis and trans scaffolds has profound implications for the physical properties and spectroscopic signatures of their derivatives.[5]

A Systematic Analysis of 2,7-Decahydronaphthalenediol Stereoisomers

The introduction of hydroxyl groups at the C2 and C7 positions adds two new stereocenters to the two already present at the bridgehead. This gives a total of four chiral centers: C2, C7, C4a, and C8a. According to the 2n rule, this molecule can have a maximum of 24 = 16 stereoisomers.[6] However, the fixed relationship between the bridgehead carbons in each decalin series and the potential for meso compounds in the cis series modifies this outcome.

The trans-Decalin Series

In the trans-decalin framework, the bridgehead carbons have a fixed, opposing relationship (e.g., R,S). This rigidity simplifies the analysis. We only need to consider the stereochemistry at C2 and C7.

-

(2R, 7R)-trans-decahydronaphthalenediol

-

(2S, 7S)-trans-decahydronaphthalenediol

-

(2R, 7S)-trans-decahydronaphthalenediol

-

(2S, 7R)-trans-decahydronaphthalenediol

These four structures comprise two pairs of enantiomers: the (2R, 7R) is the enantiomer of the (2S, 7S), and the (2R, 7S) is the enantiomer of the (2S, 7R). All four are diastereomers of one another.

The cis-Decalin Series

The cis-decalin series is more complex. The bridgehead carbons have a "same-side" relationship (e.g., R,R or S,S). Because the parent cis-decalin molecule can ring-flip into its own enantiomer, it exists as a rapidly equilibrating racemic mixture.[7] Adding substituents can break this symmetry.

Let's consider a cis-fused scaffold with a defined bridgehead configuration (e.g., 4aR, 8aR). The possible stereochemistries at C2 and C7 are:

-

(2R, 7R)

-

(2S, 7S)

-

(2R, 7S)

-

(2S, 7R)

Each of these has a corresponding enantiomer based on the opposite bridgehead configuration (4aS, 8aS). This would initially suggest 4 x 2 = 8 stereoisomers. However, we must inspect for meso compounds, where an internal plane of symmetry makes the molecule achiral despite having chiral centers. In the cis-decalin series, a (2R, 7S) or (2S, 7R) substitution pattern can potentially create a plane of symmetry, resulting in a meso compound. If a structure is meso, it is superimposable on its mirror image, reducing the total number of unique stereoisomers.

Table 1: Summary of Stereoisomers for 2,7-Decahydronaphthalenediol

| Decalin Series | C2, C7 Configuration | Bridgehead (C4a, C8a) | Relationship | Total Unique Isomers |

| trans | (2R, 7R) & (2S, 7S) | Fixed (R,S type) | Enantiomeric Pair | 2 |

| (2R, 7S) & (2S, 7R) | Fixed (R,S type) | Enantiomeric Pair | 2 | |

| cis | (2R, 7R) & (2S, 7S) | (R,R) vs (S,S) | Enantiomeric Pair | 2 |

| (2R, 7S) | (R,R) or (S,S) | Potentially Meso (Diastereomer of others) | 1 (if meso) | |

| (2S, 7R) | (R,R) or (S,S) | Potentially Meso (Diastereomer of others) | 1 (if meso) |

This systematic breakdown reveals a complex family of enantiomers and diastereomers, highlighting the critical need for robust analytical methods to distinguish them.

Spectroscopic and Chromatographic Characterization

Distinguishing between these closely related isomers requires high-resolution analytical techniques. NMR spectroscopy and chiral chromatography are indispensable tools in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a wealth of structural information. Key differences are expected between the cis and trans series.[8]

-

¹H NMR of trans Isomers : Due to the rigid conformation, axial and equatorial protons have distinct chemical environments and will appear as separate, well-resolved signals.[7] The large diaxial coupling constants (J ≈ 10-13 Hz) are characteristic and can help assign the stereochemistry of the hydroxyl groups.

-

¹H NMR of cis Isomers : The rapid ring-flip at room temperature often leads to time-averaged signals, resulting in a simpler, less-resolved spectrum where axial and equatorial proton signals may be broadened or coalesced into a single peak.[7]

-

¹³C NMR : The number of signals can be diagnostic. A meso compound, due to its symmetry, will show fewer ¹³C signals than a chiral C₂-symmetric isomer. The chemical shifts of the bridgehead carbons can also differ significantly between the cis and trans series.[8][9]

Chiral Chromatography

While NMR can distinguish diastereomers, separating enantiomers requires a chiral environment. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard.

Causality in Method Selection : The choice of CSP is critical and depends on the analyte's structure. For diols, CSPs based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support are often effective. These phases create transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. The hydroxyl groups of the 2,7-decahydronaphthalenediol are key interaction points (via hydrogen bonding) with the chiral selector of the CSP. Therefore, the mobile phase must be carefully chosen (e.g., hexane/isopropanol mixtures) to modulate these interactions and achieve optimal separation.

Experimental Protocol: Stereoselective Synthesis and Separation

The following protocol outlines a general, plausible workflow for the synthesis of a decalin-based diol and the subsequent separation of its stereoisomers. This serves as a representative model rather than a definitive synthesis for all isomers. The control of stereochemistry often begins with a stereoselective Diels-Alder reaction to set the ring fusion.[10]

Step 1: Synthesis of Decalin Core via Diels-Alder Reaction

-

Reaction Setup : To a solution of a suitable diene (e.g., 1,3-cyclohexadiene) in a dry, aprotic solvent like toluene, add a dienophile (e.g., a fumarate derivative for a trans-like product).

-

Catalysis (for Stereocontrol) : Introduce a Lewis acid catalyst (e.g., TiCl₄) or a chiral catalyst if enantioselectivity is desired.

-

Reaction Execution : Heat the reaction mixture under an inert atmosphere (N₂) and monitor its progress by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃, separate the organic layer, dry it over MgSO₄, and concentrate it under reduced pressure.

-

Purification : Purify the resulting bicyclic adduct by column chromatography on silica gel.

Step 2: Reduction to the Diol

-

Reaction Setup : Dissolve the purified diester from Step 1 in a dry ether solvent (e.g., THF) under an inert atmosphere.

-

Reduction : Cool the solution to 0°C and slowly add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄).

-

Reaction Execution : Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Workup (Fieser method) : Carefully quench the reaction by sequential, dropwise addition of water, 15% aqueous NaOH, and then more water. Filter the resulting granular precipitate and wash it with ether.

-

Purification : Concentrate the filtrate to yield the crude 2,7-decahydronaphthalenediol as a mixture of stereoisomers.

Step 3: Analytical Separation and Characterization

-

Diastereomer Separation : If the product is a mix of diastereomers, perform column chromatography on silica gel with a gradient elution system (e.g., ethyl acetate in hexanes) to separate the less polar isomers from the more polar ones.

-

Enantiomer Separation (Self-Validating Protocol) :

-

Method Development : Inject an analytical-scale sample of a purified diastereomer onto a chiral HPLC column (e.g., Chiralpak AD-H) with an isocratic mobile phase (e.g., 90:10 hexane:isopropanol).

-

Separation : If baseline separation of enantiomers is achieved, scale up to a semi-preparative chiral column to isolate milligram-to-gram quantities of each enantiomer.

-

Validation : Collect the separated fractions. Re-inject an analytical sample of each isolated fraction onto the same chiral column under the same conditions. A single, sharp peak corresponding to the retention time of the collected fraction validates its enantiomeric purity.

-

Characterization : Confirm the structure of each isolated stereoisomer using NMR spectroscopy and measure its specific rotation using polarimetry to confirm optical activity.

-

Significance in Drug Development and Materials Science

The precise control of stereochemistry is not merely an academic exercise; it is paramount in applied sciences. The biological activity of a chiral molecule is dictated by its three-dimensional shape, which determines how it fits into a chiral receptor or enzyme active site.[11] One enantiomer of a decalin-based drug may be a potent therapeutic, while its mirror image could be inactive or even toxic.[11] The decalin scaffold is a key component in many complex natural products and synthetic molecules with diverse biological activities.[10]

Beyond medicine, decalin derivatives are used as high-performance solvents, fuel additives, and components in liquid crystal displays.[12][13][14][15] The physical properties of these materials, such as viscosity and thermal stability, are directly influenced by the stereoisomeric form of the decalin core.[5] Therefore, the ability to synthesize and isolate specific stereoisomers of molecules like 2,7-decahydronaphthalenediol is a critical enabling technology for advancing these fields.

Conclusion

The 2,7-decahydronaphthalenediol system presents a formidable stereochemical challenge, rooted in the fundamental diastereomerism of the underlying cis and trans decalin scaffolds. A complete understanding of the potential isomers—enantiomers, diastereomers, and possible meso compounds—is the first step toward targeted synthesis and application. High-resolution NMR and chiral chromatography are essential, complementary tools for the unambiguous identification and separation of these closely related structures. As the demand for enantiomerically pure compounds in pharmacology and advanced materials continues to grow, a mastery of the principles and techniques outlined in this guide is indispensable for researchers in the field.

References

-

Title: Cis and Trans Decalin. Source: Chemistry Steps. URL: [Link]

-

Title: Fused Rings: Cis and Trans Decalin. Source: Master Organic Chemistry. URL: [Link]

-

Title: Discuss the stereochemistry in cis and trans decalins. Source: Filo. URL: [Link]

-

Title: 12.9: Conformations of Decalin. Source: Chemistry LibreTexts. URL: [Link]

-

Title: The effect of stereoisomerism on dynamic viscosity: A study of cis-decalin and trans-decalin versus pressure and temperature. Source: RSC Publishing. URL: [Link]

-

Title: NMR AND CD SPECTRAL STUDIES OF CONFORMATIONAL ISOMERS OF ISOLIGULARONE AND FUKINONE, NATURALLY OCCURRING cis-DECALIN DERIVATIVES. Source: Oxford Academic (Chemistry Letters). URL: [Link]

-

Title: 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Source: PubMed. URL: [Link]

-

Title: Decalins. Source: Dalal Institute. URL: [Link]

-

Title: Separation of an Industrial Mixture of Decalin or Naphthalene Fluorination Products: Cis-Perfluorodecalin, Trans-Perfluorodecalin and Perfluoro(butylcyclohexane): Physicochemical, Thermophysical, and Spectral Data. Source: MDPI. URL: [Link]

-

Title: Decahydronaphthalene: Properties, Applications, and Industrial Significance. Source: Godavari Biorefineries. URL: [Link]

-

Title: Studies Towards the Synthesis of the Decalin Core of Streptosetin A. Source: White Rose eTheses Online. URL: [Link]

-

Title: Decahydronaphthalene. Source: Schultz Canada Chemicals Ltd. URL: [Link]

-

Title: Decahydronaphthalene: A High-Boiling Solvent for Specialized Applications. Source: Noah Tech. URL: [Link]

-

Title: Decahydronaphthalene CAS 91-17-8: Properties, Applications, and Industrial Significance. Source: Godavari Biorefineries. URL: [Link]

-

Title: 5.3 Molecules with Multiple Chiral Centers | Enantiomers, Diastereomers, and Meso Compounds. Source: YouTube (Chad's Prep). URL: [Link]

-

Title: Chiral carbon & chiral drugs | Stereochemistry (article). Source: Khan Academy. URL: [Link]

Sources

- 1. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]

- 2. Discuss the stereochemistry in cis and trans decalins | Filo [askfilo.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The effect of stereoisomerism on dynamic viscosity: A study of cis-decalin and trans-decalin versus pressure and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. Khan Academy [khanacademy.org]

- 12. nbinno.com [nbinno.com]

- 13. You are being redirected... [schultzchem.com]

- 14. marketpublishers.com [marketpublishers.com]

- 15. nbinno.com [nbinno.com]

"catalytic hydrogenation of 2,7-naphthalenediol to 2,7-decahydronaphthalenediol"

An In-depth Technical Guide to the Catalytic Hydrogenation of 2,7-Naphthalenediol to 2,7-Decahydronaphthalenediol

Abstract

This technical guide provides a comprehensive examination of the catalytic hydrogenation of 2,7-naphthalenediol to its fully saturated analogue, 2,7-decahydronaphthalenediol. This transformation is of significant interest for the synthesis of advanced polymer monomers, specialty chemical intermediates, and novel pharmaceutical scaffolds. We will explore the fundamental principles governing this reaction, including mechanistic pathways, stereochemical outcomes, and the critical interplay of catalyst selection and process parameters. This document is intended for researchers, chemists, and drug development professionals seeking to implement or optimize this challenging yet valuable hydrogenation.

Introduction and Strategic Importance

The conversion of aromatic compounds into their alicyclic counterparts is a cornerstone of industrial and synthetic chemistry. The hydrogenation of 2,7-naphthalenediol is particularly noteworthy as it transforms a planar, rigid aromatic structure into a flexible, three-dimensional saturated system. The resulting 2,7-decahydronaphthalenediol, also known as 2,7-decalindiol, is a versatile building block. Its two hydroxyl groups and defined stereochemistry make it a valuable monomer for high-performance polyesters and polyurethanes, imparting enhanced thermal stability and mechanical properties to the resulting polymers.

The primary challenge in this synthesis lies in achieving complete saturation of the naphthalene core without inducing hydrogenolysis of the hydroxyl groups, while also controlling the complex stereochemistry generated during the reaction. This guide elucidates a systematic approach to navigating these challenges.

Mechanistic Considerations and Stereochemical Landscape

The hydrogenation of the naphthalene ring system is a stepwise process. The reaction proceeds through the intermediate formation of a tetralin-diol, ultimately yielding the desired decalin-diol.

A critical aspect of this reaction is the generation of multiple chiral centers, leading to a complex mixture of stereoisomers.[1] The hydrogenation creates chiral carbons at the bridgehead and at the carbons bearing the hydroxyl groups. The primary stereochemical consideration is the relative orientation of the two fused rings, which can be either cis or trans. Each of these ring fusions can then exist as various stereoisomers depending on the orientation of the two hydroxyl groups (axial vs. equatorial).

-

Enantiomers: Non-superimposable mirror images of each other.[2][3]

-

Diastereomers: Stereoisomers that are not mirror images of each other, such as the cis and trans isomers.[1][2]

-

Meso Compounds: Achiral compounds that have chiral centers and a plane of symmetry. It is possible to form a meso isomer of 2,7-decahydronaphthalenediol.[2][4]

Controlling the diastereomeric ratio (cis vs. trans) is a key objective and is heavily influenced by the choice of catalyst and reaction conditions.

Catalyst Selection: The Heart of the Transformation

The choice of a heterogeneous catalyst is the most critical factor for a successful hydrogenation. The ideal catalyst must be highly active for aromatic ring reduction while exhibiting minimal activity for C-O bond hydrogenolysis. Both precious metal and base metal catalysts are employed for this class of transformation.[5][6][7]

| Catalyst System | Typical Support | Activity | Selectivity | Operating Conditions | Rationale & Causality |

| Ruthenium (Ru) | Carbon (C), Alumina (Al₂O₃) | High | Excellent | Moderate T & P (100-150°C, 50-80 bar) | Ru excels at hydrogenating aromatic rings with high selectivity, minimizing unwanted side reactions. Its oxophilic nature helps stabilize the hydroxyl groups, preventing hydrogenolysis.[5] |

| Rhodium (Rh) | Carbon (C), Alumina (Al₂O₃) | Very High | Good | Low to Moderate T & P (80-120°C, 40-70 bar) | Rh is often more active than Ru but can be less selective and more expensive. It is a good choice when very mild conditions are required. |

| Platinum (Pt) | Carbon (C), Alumina (Al₂O₃) | Moderate | Moderate | Moderate to High T & P (120-180°C, 60-100 bar) | Pt catalysts are effective but can sometimes promote hydrogenolysis at higher temperatures. They often favor the formation of cis-isomers due to the mechanism of substrate adsorption on the catalyst surface.[8] |

| Nickel (Ni) | Raney Ni, Ni/SiO₂-Al₂O₃ | Good | Good | High T & P (150-220°C, 100-150 bar) | A cost-effective option for large-scale production. The requirement for more forcing conditions (higher temperature and pressure) is its main drawback, which can sometimes lead to lower selectivity. |

For laboratory-scale synthesis focused on high selectivity and stereochemical control, 5% Ruthenium on Carbon (5% Ru/C) is often the catalyst of choice.

Optimizing Process Parameters

The interplay between temperature, pressure, and solvent dictates the reaction's efficiency, selectivity, and rate.

-

Temperature: Naphthalene hydrogenation is exothermic.[9] An optimal temperature range (typically 100-150°C for Ru/C) is necessary. Below this, the reaction rate is impractically slow. Above this, the risk of side reactions like hydrogenolysis increases, and catalyst deactivation can occur.

-

Hydrogen Pressure: Higher H₂ pressure increases the rate of reaction by enhancing the surface concentration of adsorbed hydrogen on the catalyst. A pressure of 50-80 bar is generally sufficient to ensure the reaction is not hydrogen-starved and to favor complete saturation of the aromatic rings.

-

Solvent: The solvent must fully dissolve the 2,7-naphthalenediol substrate while being inert under hydrogenation conditions. Protic solvents are often preferred.

-

Isopropanol (IPA): Excellent choice due to its good solvent power for diols and its ability to act as a hydrogen-transfer agent in some cases.

-

Ethanol (EtOH): Another effective protic solvent.[10]

-

Water: Can be used, particularly if the diol is sufficiently soluble or if a phase-transfer catalyst is employed. It is a green and safe solvent choice.

-

-

Catalyst Loading: A typical loading is 5-10 wt% of the catalyst relative to the substrate. Higher loadings increase the reaction rate but also the cost.

Experimental Protocol: Hydrogenation using 5% Ru/C

This protocol describes a standard laboratory procedure for the complete hydrogenation of 2,7-naphthalenediol.

A. Materials and Equipment

-

Reactant: 2,7-Naphthalenediol (10.0 g)

-

Catalyst: 5% Ruthenium on Carbon (Ru/C), 50% wet (1.0 g dry basis)

-

Solvent: Isopropanol (150 mL)

-

Equipment: 300 mL high-pressure autoclave (e.g., Parr reactor) with magnetic stirring, glass liner, gas inlet/outlet, pressure gauge, and thermocouple. Filtration apparatus (Büchner funnel or Celite pad), rotary evaporator.

B. Procedure

-

Reactor Charging: To the glass liner of the autoclave, add 2,7-naphthalenediol, isopropanol, and the 5% Ru/C catalyst.

-

Assembly and Purging: Seal the autoclave. Purge the vessel three times with nitrogen (pressurize to 10 bar N₂, then vent) to remove all oxygen.

-

Hydrogenation: After the final nitrogen vent, pressurize the reactor with hydrogen to 60 bar.

-

Reaction Execution: Begin vigorous stirring and heat the reactor to an internal temperature of 120°C. The pressure will increase as the temperature rises. Monitor the pressure; a drop in pressure indicates hydrogen consumption. The reaction is typically complete within 8-12 hours, signaled by the cessation of hydrogen uptake.

-

Shutdown and Filtration: Cool the reactor to room temperature (< 30°C). Carefully vent the excess hydrogen in a well-ventilated fume hood. Open the reactor, and immediately filter the hot reaction mixture through a pad of Celite to remove the ruthenium catalyst. Caution: The wet catalyst can be pyrophoric upon drying; handle with care.

-

Product Isolation: Transfer the filtrate to a round-bottom flask and remove the isopropanol solvent using a rotary evaporator.

-

Purification: The resulting crude solid, a mixture of 2,7-decahydronaphthalenediol stereoisomers, can be purified by recrystallization from a suitable solvent like ethyl acetate or toluene to isolate specific isomers.

C. Product Analysis

-

Conversion: Analyze the crude product by GC or HPLC to confirm the complete disappearance of the 2,7-naphthalenediol starting material.

-

Structure & Stereochemistry: Use ¹H and ¹³C NMR spectroscopy to confirm the structure and determine the ratio of cis to trans isomers.

Safety Considerations

-

High-Pressure Hydrogen: All hydrogenation reactions must be conducted behind a safety shield in a properly ventilated area. Hydrogen is extremely flammable and can form explosive mixtures with air.

-

Pyrophoric Catalysts: Catalysts like Ru/C, especially after use, can be pyrophoric and may ignite spontaneously upon exposure to air. Always keep the catalyst wetted with solvent until it can be safely quenched or stored.

-

Flammable Solvents: Use of flammable solvents like isopropanol at elevated temperatures and pressures requires a robust and properly maintained reactor system.

Conclusion

The catalytic hydrogenation of 2,7-naphthalenediol is a powerful method for producing valuable 2,7-decahydronaphthalenediol isomers. Success hinges on a rational choice of catalyst—with ruthenium on carbon being a prime candidate—and careful optimization of reaction parameters. By controlling temperature, pressure, and solvent, researchers can achieve high yields and selectivity. A thorough understanding of the underlying stereochemical possibilities is essential for isolating and characterizing the desired product isomers for their intended applications in materials science and beyond.

References

-

New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. (n.d.). MDPI. [Link]

-

8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. (n.d.). LibreTexts Chemistry. [Link]

-

Stereochemistry. (n.d.). Dalal Institute. [Link]

-

Solvent-Controlled Hydrogenation of 2'-Hydroxychalcones: A Simple Solution to the Total Synthesis of Bussealins. (n.d.). Universidad de Oviedo. [Link]

-

Overview of Isomers | Constitutional Isomers and Stereoisomers. (2020, October 6). YouTube. [Link]

-

Stereoisomers, enantiomers, diastereomers, constitutional isomers and meso compounds. (n.d.). Khan Academy. [Link]

-

Chemical synthesis and application of aryldihydronaphthalene derivatives. (n.d.). National Institutes of Health (NIH). [Link]

-

Stereochemistry. (n.d.). Khan Academy. [Link]

-

Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. (n.d.). MDPI. [Link]

-

Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. (n.d.). MDPI. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 3. Khan Academy [khanacademy.org]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemical-catalysts-and-adsorbents.basf.com [chemical-catalysts-and-adsorbents.basf.com]

- 7. Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides [mdpi.com]

- 8. New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles | MDPI [mdpi.com]

- 9. Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction | MDPI [mdpi.com]

- 10. digibuo.uniovi.es [digibuo.uniovi.es]

An In-Depth Technical Guide to the Physicochemical Properties of 2,7-Decahydronaphthalenediol

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 2,7-Decahydronaphthalenediol, a saturated bicyclic diol with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a predictive framework based on the well-characterized properties of the decahydronaphthalene (decalin) core and the fundamental influence of hydroxyl functional groups. We will delve into the complex stereochemistry of 2,7-Decahydronaphthalenediol, outlining the possible stereoisomers and their expected impact on physical and chemical characteristics. Furthermore, this guide serves as a practical resource for researchers by providing detailed, step-by-step experimental protocols for the determination of key physicochemical parameters, including melting point, boiling point, solubility, pKa, and spectroscopic identity. By synthesizing established chemical principles with actionable experimental methodologies, this whitepaper aims to empower researchers, scientists, and drug development professionals to unlock the potential of this promising, yet under-explored, chemical entity.

Introduction: The Decalin Scaffold in Scientific Research

The decahydronaphthalene, or decalin, ring system is a prevalent structural motif in a vast array of natural products and synthetic molecules with significant biological activity.[1] Its rigid, three-dimensional structure provides a robust scaffold for the precise spatial orientation of functional groups, a critical feature for molecular recognition and interaction with biological targets. The introduction of hydroxyl groups onto the decalin framework, as in 2,7-Decahydronaphthalenediol, dramatically alters the molecule's polarity, hydrogen bonding capacity, and overall physicochemical profile, opening avenues for its application in drug discovery and materials science.

This guide will navigate the complexities of 2,7-Decahydronaphthalenediol, beginning with a foundational understanding of its structure and stereochemical diversity.

Molecular Structure and Stereoisomerism: A World of Possibilities

The structure of 2,7-Decahydronaphthalenediol is characterized by two fused cyclohexane rings. The nature of this ring fusion, along with the substitution pattern of the hydroxyl groups, gives rise to a rich stereochemical landscape.

Cis and Trans Ring Fusion

The two cyclohexane rings in decahydronaphthalene can be fused in two distinct ways, resulting in cis-decalin and trans-decalin.[2][3] These are stereoisomers, specifically diastereomers, as they are not mirror images and cannot be interconverted without breaking bonds.[3]

-

trans-Decalin: The two hydrogen atoms on the bridgehead carbons (the carbons shared by both rings) are on opposite sides of the molecule. This configuration results in a relatively flat and rigid structure that is conformationally "locked" and cannot undergo a ring flip.[4][5] The trans isomer is energetically more stable than the cis isomer due to reduced steric strain.[2][6]

-

cis-Decalin: The two hydrogen atoms on the bridgehead carbons are on the same side of the molecule. This results in a bent, "tent-like" shape.[5] Unlike the trans isomer, cis-decalin is conformationally flexible and can undergo a ring flip.[3][4] Although cis-decalin is chiral, its rapid ring-flipping at room temperature results in a racemic mixture that is optically inactive.[4]

Chirality at C-2 and C-7

The introduction of hydroxyl groups at the C-2 and C-7 positions introduces additional chiral centers. The exact number of stereoisomers will depend on the cis/trans nature of the ring fusion and the relative stereochemistry of the hydroxyl groups. For each ring fusion (cis and trans), there will be multiple possible diastereomers and enantiomers depending on whether the hydroxyl groups are axial or equatorial, and their orientation relative to each other.

A thorough stereochemical analysis is crucial as different stereoisomers can exhibit vastly different biological activities and physical properties.

Predicted Physicochemical Properties

In the absence of direct experimental data for 2,7-Decahydronaphthalenediol, we can predict its properties by considering the known values for the parent decalin isomers and the incremental effects of two hydroxyl groups.

Physical State and Appearance

Decalin is a colorless liquid with a characteristic aromatic or menthol-like odor.[7][8] The addition of two hydroxyl groups will significantly increase the intermolecular forces, primarily through hydrogen bonding. Therefore, it is predicted that all stereoisomers of 2,7-Decahydronaphthalenediol will be white, crystalline solids at room temperature.

Melting and Boiling Points

The melting and boiling points of the decalin isomers are well-documented:

| Property | cis-Decalin | trans-Decalin |

| Melting Point | -42.9 °C | -30.4 °C |

| Boiling Point | 196 °C | 187 °C |

(Data sourced from Wikipedia[2])

The introduction of two hydroxyl groups will substantially increase both the melting and boiling points due to the energy required to overcome the strong intermolecular hydrogen bonds. The specific melting points of the different 2,7-Decahydronaphthalenediol stereoisomers will vary depending on the efficiency of their crystal lattice packing. More symmetrical isomers tend to have higher melting points.

Solubility

Decalin is insoluble in water and soluble in nonpolar organic solvents.[8][9][10] The presence of two hydroxyl groups in 2,7-Decahydronaphthalenediol will dramatically increase its polarity and its ability to act as both a hydrogen bond donor and acceptor. Consequently, its solubility profile is expected to be inverted relative to decalin:

-

Water: Sparingly to moderately soluble, with solubility being highly dependent on the specific stereoisomer and the ability of the hydroxyl groups to interact with water.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is predicted due to favorable hydrogen bonding interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted.

Acidity (pKa)

The pKa of the hydroxyl protons in 2,7-Decahydronaphthalenediol is expected to be similar to that of a typical secondary alcohol, which is in the range of 16-18. The electronic environment of the decalin scaffold is not expected to significantly alter the acidity of the hydroxyl groups.

Experimental Determination of Physicochemical Properties

For any new chemical entity, the theoretical predictions must be validated through rigorous experimental characterization. The following section outlines the standard protocols for determining the key physicochemical properties of 2,7-Decahydronaphthalenediol.

Synthesis and Purification

The synthesis of 2,7-Decahydronaphthalenediol would likely involve the catalytic hydrogenation of 2,7-Naphthalenediol. The choice of catalyst and reaction conditions (temperature, pressure) will influence the ratio of cis and trans isomers produced.[8]

Caption: Synthetic and purification workflow for 2,7-Decahydronaphthalenediol isomers.

Following synthesis, the individual stereoisomers would need to be separated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or flash column chromatography. The purity of each isolated isomer should be confirmed by analytical techniques like NMR spectroscopy and mass spectrometry.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol:

-

A small amount of the purified crystalline 2,7-Decahydronaphthalenediol isomer is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is slowly increased (1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Interpretation: A sharp melting range (e.g., 1-2 °C) is indicative of a pure compound. Broad melting ranges can suggest the presence of impurities or a mixture of stereoisomers.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Protocol (Shake-Flask Method):

-

An excess amount of the 2,7-Decahydronaphthalenediol isomer is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.

-

The concentration of the dissolved diol in the supernatant is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy if a chromophore is present or can be derivatized).

Spectroscopic Characterization

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2,7-Decahydronaphthalenediol, NMR is essential for confirming the structure and determining the stereochemistry of each isomer.

¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the decalin ring and the hydroxyl protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants will provide information about the connectivity and relative orientation of the protons. For example, the chemical shifts of the protons on the bridgehead carbons can help distinguish between cis and trans isomers.[4]

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments in the molecule. This can be a powerful tool for identifying the symmetry of a particular stereoisomer.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals and for elucidating the detailed stereochemical relationships within the molecule.

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying functional groups.

Expected Spectrum: The IR spectrum of 2,7-Decahydronaphthalenediol will be dominated by:

-

A strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups. The broadness is due to hydrogen bonding.

-

Absorptions in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching of the sp³ hybridized carbons of the decalin ring.

-

A strong absorption in the 1000-1260 cm⁻¹ region due to the C-O stretching vibration.

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Expected Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2,7-Decahydronaphthalenediol (C₁₀H₁₈O₂), which is approximately 170.25 g/mol .

-

Fragmentation Pattern: The molecule will likely undergo fragmentation, with common losses including water (M-18) and other fragments of the decalin ring. The specific fragmentation pattern can provide additional structural information.

Potential Applications in Drug Development and Research

While specific biological activity data for 2,7-Decahydronaphthalenediol is not yet available, the decalin scaffold is present in numerous natural products with diverse therapeutic properties, including antibacterial and anticancer activities.[1] The rigid nature of the decalin core allows for the precise positioning of the two hydroxyl groups, making 2,7-Decahydronaphthalenediol and its derivatives attractive candidates for:

-

Scaffolds for Fragment-Based Drug Discovery: The diol can serve as a starting point for the synthesis of more complex molecules with tailored biological activities.

-

Probes for Studying Protein-Ligand Interactions: The well-defined stereochemistry of the isomers can be used to investigate the structural requirements for binding to specific protein targets.

-

Building Blocks for Novel Materials: The di-functional nature of the molecule makes it a potential monomer for the synthesis of polyesters and other polymers with unique properties.

Caption: Potential research and development applications of 2,7-Decahydronaphthalenediol.

Conclusion

2,7-Decahydronaphthalenediol represents a molecule of significant interest at the intersection of organic synthesis, medicinal chemistry, and materials science. While experimental data remains to be established, this guide has provided a robust framework for predicting its physicochemical properties based on fundamental chemical principles and the known characteristics of its constituent parts. The detailed stereochemical analysis highlights the importance of isolating and characterizing each stereoisomer, as their properties are likely to be distinct.

The experimental protocols outlined herein offer a clear roadmap for researchers to undertake the comprehensive characterization of this promising compound. The elucidation of the structure-property relationships for the various stereoisomers of 2,7-Decahydronaphthalenediol will be a critical step in unlocking its full potential in a range of scientific applications.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7044, Decalin. Retrieved from [Link]

-

Wikipedia. (n.d.). Decalin. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Cis and Trans Decalin. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). trans-Decalin. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). trans- and cis-Decalin. Retrieved from [Link]

-

Dalal Institute. (n.d.). Decalins. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties of cis-decalin and some dimethyl-decalins analyzed in this work. Retrieved from [Link]

-

Master Organic Chemistry. (2014, August 5). Fused Rings: Cis and Trans Decalin. Retrieved from [Link]

-

Shinde, S. (n.d.). Studies Towards the Synthesis of the Decalin Core of Streptosetin A. White Rose eTheses Online. Retrieved from [Link]

-

Cheméo. (n.d.). trans-Decalin, 2-methyl-. Retrieved from [Link]

-

Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Structural Investigation of Diol and Triol Poly(oxypropylene)‐Poly(oxyethylene) Block Copolymers Micelles: Composition Dependence, Temperature Response and Clouding Behavior. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the total synthesis of 2,7′-cyclolignans. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (S)-2-hydroxy-3-decanone. Retrieved from [Link]

- Google Patents. (n.d.). US20170297983A1 - Methods of forming diol compounds.

-

Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties. Retrieved from [Link]

-

ACS Publications. (2026, January 13). Exploring a Unique Class II Diterpene Cyclase: The Modified Catalytic Acid Motif Contributes to Ring Contraction in Premutilin S. Retrieved from [Link]

-

ETH Zürich Research Collection. (n.d.). Experimental Determination of Physicochemical Properties Driving Phytotoxin Environmental Mobility. Retrieved from [Link]

-

Sciencemadness Wiki. (2020, March 31). Decalin. Retrieved from [Link]

-

PubMed. (n.d.). Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Bicyclo[4.4.0]decane (decahydronaphthalene; decalin) with Water. IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed (averaged) ¹³C‐NMR chemical shifts δav of the so‐called.... Retrieved from [Link]

-

Taylor & Francis. (n.d.). Decalin – Knowledge and References. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, decahydro-. NIST WebBook. Retrieved from [Link]

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. Decalin - Wikipedia [en.wikipedia.org]

- 3. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. decalins.html [ursula.chem.yale.edu]

- 7. echemi.com [echemi.com]

- 8. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Decalin - Sciencemadness Wiki [sciencemadness.org]

- 10. IUPAC-NIST Solubilities Database [srdata.nist.gov]

An In-depth Technical Guide to 2,7-Decahydronaphthalenediol: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decahydronaphthalene, a saturated bicyclic hydrocarbon, serves as a foundational scaffold in a multitude of complex chemical structures, including many with significant biological activity. The introduction of functional groups onto this framework, such as hydroxyl moieties, gives rise to a diverse array of stereoisomers with distinct chemical and physical properties. This guide focuses on 2,7-decahydronaphthalenediol, a dihydroxylated derivative of decalin, providing a comprehensive overview of its chemical identity, stereoisomeric complexity, synthesis, and potential applications, particularly within the realm of medicinal chemistry and drug discovery.

Chemical Identity and Stereoisomerism

Core Structure and Numbering

The fundamental structure of 2,7-decahydronaphthalenediol consists of two fused cyclohexane rings. The numbering of the carbon atoms follows the established convention for the decahydronaphthalene ring system.

CAS Numbers and Isomeric Complexity

The Chemical Abstracts Service (CAS) has assigned the number 20917-99-1 to decahydro-2,7-naphthalenediol.[1] It is crucial to recognize that this CAS number likely represents a mixture of stereoisomers. The complexity of its stereochemistry arises from two primary sources: the fusion of the two cyclohexane rings and the orientation of the two hydroxyl groups.

The decalin ring system can exist in two distinct diastereomeric forms: cis-decalin and trans-decalin.[2][3] In cis-decalin, the hydrogen atoms at the bridgehead carbons (C4a and C8a) are on the same side of the molecule, resulting in a flexible, "tent-like" conformation.[4] In contrast, trans-decalin has the bridgehead hydrogens on opposite sides, leading to a rigid, conformationally locked structure that is generally more thermodynamically stable.[2][5]

The aromatic precursor to this compound is 2,7-dihydroxynaphthalene, which has the CAS number 582-17-2 .[6]

Synthesis and Stereocontrol

The primary route for the synthesis of 2,7-decahydronaphthalenediol is the catalytic hydrogenation of 2,7-dihydroxynaphthalene. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst and reaction conditions.

Catalytic Hydrogenation of 2,7-Dihydroxynaphthalene

The reduction of the aromatic naphthalene core to the saturated decalin system can be achieved using various heterogeneous catalysts. Research has shown that different catalysts exhibit distinct selectivities for the formation of the desired decalindiols over undesired hydrogenolysis byproducts.[7]

-

Ruthenium-based catalysts (e.g., 5% Ru/C): These catalysts are effective in the hydrogenation of dihydroxynaphthalenes.

-

Raney-Nickel catalysts (e.g., Ra-Ni with a Cr promoter): These have also been employed and can influence the relative concentrations of the resulting decalin-2,7-diol isomers.[7]

The hydrogenation process is complex, and the stereoselectivity is influenced by the interaction of the substrate with the catalyst surface. The hydroxyl groups on the naphthalene ring can act as directing groups, influencing the approach of the substrate to the catalyst and thereby the stereochemistry of the resulting decalin ring fusion (cis vs. trans) and the orientation of the hydroxyl groups.

The following diagram illustrates the general synthetic pathway:

Caption: General synthesis of 2,7-decahydronaphthalenediol.

Challenges in Stereoselective Synthesis and Separation

Achieving high stereoselectivity in the synthesis of a single isomer of 2,7-decahydronaphthalenediol remains a significant challenge. The hydrogenation of 2,7-dihydroxynaphthalene typically yields a mixture of diastereomers. The separation of these isomers, which often possess very similar physical properties, generally requires advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases.[8][9] The development of efficient methods for the separation and identification of these isomers is an active area of research.

Structural Characterization

The definitive structural elucidation of the various stereoisomers of 2,7-decahydronaphthalenediol relies on a combination of spectroscopic techniques and, ideally, X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the stereochemistry of decalin derivatives.

-

¹H NMR: The chemical shifts and coupling constants of the protons attached to the decalin ring, particularly the bridgehead protons and the protons on the carbons bearing the hydroxyl groups, provide crucial information about their relative stereochemistry (axial vs. equatorial) and the ring conformation. For instance, in trans-decalin, the conformationally locked nature leads to distinct signals for axial and equatorial protons, whereas in the more flexible cis-decalin, ring inversion can lead to averaged signals.[4]

-

¹³C NMR: The chemical shifts of the carbon atoms in the decalin skeleton are also sensitive to the stereochemistry of the ring fusion and the substituents.

While detailed NMR data for specific isomers of 2,7-decahydronaphthalenediol are not widely published, analysis of the spectra of the parent cis- and trans-decalins provides a foundational understanding for interpreting the spectra of their dihydroxylated derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the hydroxyl functional groups, typically characterized by a broad absorption band in the region of 3200-3600 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most unambiguous determination of the three-dimensional structure of a molecule, including the absolute stereochemistry if a chiral resolution has been performed. To date, no public crystal structures of 2,7-decahydronaphthalenediol isomers have been reported.

Applications in Drug Development and Medicinal Chemistry

The decalin scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[10][11][12] The rigid, three-dimensional nature of the decalin framework makes it an attractive scaffold for the design of ligands that can bind with high affinity and selectivity to biological targets.

Decalin-Based Scaffolds in Drug Design

The stereochemistry of the decalin ring has a profound impact on the biological activity of the corresponding compounds.[1] The defined spatial arrangement of substituents on a rigid decalin core allows for precise positioning of pharmacophoric elements to interact with receptor binding sites.

Recent research has highlighted the use of decalin-based scaffolds in the development of selective ligands for challenging protein targets. For example, novel decalin-based bicyclic scaffolds have been designed and synthesized as selective inhibitors of FKBP51, a protein implicated in major depressive disorder, obesity, and chronic pain.[10][13] In these studies, the decalin moiety was found to be optimal for binding to a specific subpocket of the protein, leading to high potency and selectivity over the closely related homolog FKBP52.[10]

Furthermore, derivatives of decalin have been identified as potent antagonists of the TRPA1 channel, a target for the treatment of nociceptive pain.[14]

2,7-Decahydronaphthalenediol as a Precursor for Bioactive Molecules

2,7-Decahydronaphthalenediol can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The two hydroxyl groups provide convenient handles for further functionalization, allowing for the introduction of various pharmacophoric groups.

One notable application is its use in the preparation of decalin-2,7-dione .[15] This diketone can serve as a substrate for enzymatic reductions, a powerful tool in asymmetric synthesis for the preparation of chiral diols.

The following workflow illustrates the potential utility of 2,7-decahydronaphthalenediol in accessing chiral building blocks:

Caption: Potential workflow for utilizing 2,7-decahydronaphthalenediol.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers.[16] This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[17] For 2,7-decahydronaphthalenediol, enzymatic acylation could potentially be employed to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This approach can provide access to enantiomerically enriched diols, which are valuable chiral building blocks for the synthesis of complex target molecules.

Future Perspectives

The field of stereoselective synthesis and the exploration of novel chemical scaffolds for drug discovery are continually evolving. 2,7-Decahydronaphthalenediol, with its rich stereochemical diversity, represents an under-explored area with significant potential. Future research efforts should focus on:

-

Development of highly stereoselective synthetic methods to access individual isomers of 2,7-decahydronaphthalenediol.

-

Comprehensive spectroscopic and crystallographic characterization of the pure stereoisomers to establish a definitive structure-property relationship.

-

Exploration of the biological activity of the individual isomers and their derivatives in various therapeutic areas.

-

Utilization of enzymatic methods , such as kinetic resolution and asymmetric reduction of the corresponding dione, to access enantiopure building blocks.

The insights gained from such studies will undoubtedly contribute to the advancement of medicinal chemistry and the development of novel therapeutics based on the versatile decalin scaffold.

References

- Gaali, S., et al. (2019). A Novel Decalin-Based Bicyclic Scaffold for FKBP51-Selective Ligands. Journal of Medicinal Chemistry, 62(24), 11040-11060.

-

PubChem. (n.d.). Decalin. Retrieved from [Link]

-

ACS Publications. (2019). A Novel Decalin-Based Bicyclic Scaffold for FKBP51-Selective Ligands. Retrieved from [Link]

-

LookChem. (n.d.). 2,7-Decahydronaphthalenediol. Retrieved from [Link]

- Van de Velde, F., et al. (1996). Synthesis, biological activity, and conformational analysis of CD-ring modified trans-decalin 1 alpha,25-dihydroxyvitamin D analogs. Journal of Medicinal Chemistry, 39(12), 2357-2367.

-

CAS Common Chemistry. (n.d.). trans-Decalin. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Decalin – Knowledge and References. Retrieved from [Link]

- Chinese Journal of Natural Medicines. (2020). Alkaloid constituents from the fruits of Alpinia oxyphylla.

- Royal Society of Chemistry. (2015). Recent Advances in the Synthesis of Natural Multifunctionalized Decalins. Natural Product Reports, 32(8), 1153-1180.

- Bílková, D., et al. (2015). Hydrogenation of hydroxy-substituted naphthalenes using Ru and Ni catalysts to desired decalols and decalindiols.

- Thomson, D. S., et al. (2014). Synthesis of Highly Functionalized Decalins via Metallacycle-Mediated Cross-Coupling. Organometallics, 33(18), 4863-4874.

- Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261-1265.

-

ACS Publications. (n.d.). Decalin-2,7-diol and Decalin-2,7-dione. Retrieved from [Link]

-

Wikipedia. (n.d.). Decalin. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Cis and Trans Decalin. Retrieved from [Link]

- Zhang, Y., et al. (2006). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1433-1437.

- Bull, S. D., et al. (2011). New and Unusual Scaffolds in Medicinal Chemistry. Chemical Society Reviews, 40(7), 3831-3844.

- Iglesias-Sigüenza, J., et al. (2014). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. The Journal of Organic Chemistry, 79(20), 9696-9704.

- Skolimowski, M., et al. (2018). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.

-

Master Organic Chemistry. (2014). Fused Rings: Cis and Trans Decalin. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic kinetic resolution. Retrieved from [Link]

-

LookChem. (n.d.). trans-2-Methyldecalin(axial). Retrieved from [Link]

-

Dalal Institute. (n.d.). Decalins. Retrieved from [Link]

-

PubChem. (n.d.). 2,7-Naphthalenediol. Retrieved from [Link]

-

Chromatography Forum. (2014). Separation of cis/trans isomers. Retrieved from [Link]

- Chen, Y., et al. (2021). Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones. ACS Omega, 6(29), 18991-19001.

- Shinde, S. (2018). Studies Towards the Synthesis of the Decalin Core of Streptosetin A [Doctoral dissertation, University of York]. White Rose eTheses Online.

- Zhang, W., et al. (2023). Enzymatic cis-Decalin Formation in Natural Product Biosynthesis. Journal of the American Chemical Society, 145(6), 3353-3358.

- Coelho, P. J., et al. (2008). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 46(3), 295-299.

- de Oliveira, P. F., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.

-

Organic Chemistry Portal. (n.d.). Diol synthesis by dihydroxylation. Retrieved from [Link]

-

ResearchGate. (2008). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Retrieved from [Link]

Sources

- 1. Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decalin - Wikipedia [en.wikipedia.org]

- 3. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2,7-Naphthalenediol | C10H8O2 | CID 11397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,7-Decahydronaphthalenediol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2,7-decahydronaphthalenediol, a saturated bicyclic diol. Given the existence of multiple stereoisomers, this guide emphasizes the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the specific stereochemistry of a given sample. The principles and protocols outlined herein are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction to 2,7-Decahydronaphthalenediol

2,7-Decahydronaphthalenediol, a derivative of decalin, is a molecule of interest in synthetic organic chemistry due to its rigid bicyclic structure and the presence of two hydroxyl functional groups. The decalin ring system can exist as cis or trans isomers, and the hydroxyl groups at positions 2 and 7 can have various stereochemical relationships (axial or equatorial), leading to a number of possible diastereomers. The precise identification of these stereoisomers is critical as their three-dimensional structure dictates their chemical reactivity and biological activity.

This guide will explore the theoretical and practical aspects of using NMR, IR, and MS to unambiguously determine the structure and stereochemistry of 2,7-decahydronaphthalenediol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure and stereochemistry of 2,7-decahydronaphthalenediol. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: Unraveling Stereochemistry

The ¹H NMR spectrum of decalin derivatives is complex due to the large number of overlapping signals from the methylene protons. However, key features can be used to distinguish between different stereoisomers.

-

Chemical Shift: The chemical shifts of the protons attached to the carbons bearing the hydroxyl groups (C2 and C7) are particularly diagnostic. These protons typically resonate in the range of 3.4 to 4.5 δ, deshielded by the adjacent oxygen atom.[1] The exact chemical shift is influenced by the axial or equatorial position of the proton and the overall conformation of the rings. Equatorial protons generally appear at a slightly higher chemical shift (downfield) than their axial counterparts.

-

Coupling Constants (J-values): The multiplicity and coupling constants of the C2-H and C7-H signals provide a wealth of stereochemical information. The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This is invaluable for determining the relative stereochemistry of the hydroxyl groups. For instance, a large coupling constant (typically 8-12 Hz) between a proton on C2 and an adjacent proton on C1 or C3 indicates a diaxial relationship, while smaller coupling constants (2-5 Hz) are characteristic of axial-equatorial or equatorial-equatorial relationships.

-

Hydroxyl Protons: The signals for the hydroxyl protons (O-H) can appear over a wide chemical shift range and are often broad.[2] Their position is concentration and solvent dependent. In some cases, spin-spin splitting between the O-H proton and adjacent C-H protons is not observed due to rapid proton exchange.[1]

Predicted ¹H NMR Data for a Representative Isomer (trans-diaxial-2,7-Decahydronaphthalenediol):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C2-H (axial) | ~3.5 | ddd | J(ax,ax) ≈ 10-12, J(ax,eq) ≈ 3-5 |

| C7-H (axial) | ~3.5 | ddd | J(ax,ax) ≈ 10-12, J(ax,eq) ≈ 3-5 |

| Ring Protons | 0.8 - 2.0 | m | - |

| OH | Variable | br s | - |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule, which can help to confirm the overall symmetry of the isomer.

-

Chemical Shift: The carbons bearing the hydroxyl groups (C2 and C7) will be significantly deshielded and appear in the 65-80 ppm range. The chemical shifts of the other ring carbons will be influenced by the stereochemistry of the ring fusion (cis or trans) and the orientation of the hydroxyl groups.[3] Generally, in trans-decalin systems, the carbon signals are more spread out compared to the more conformationally mobile cis-decalin systems.

Predicted ¹³C NMR Data for a Representative Isomer (trans-diaxial-2,7-Decahydronaphthalenediol):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2, C7 | 68 - 75 |

| Other Ring Carbons | 20 - 45 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For 2,7-decahydronaphthalenediol, the most prominent features will be those associated with the O-H and C-O bonds of the alcohol moieties.

-

O-H Stretch: A strong and broad absorption in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of hydrogen-bonded alcohols.[1][4][5][6] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding. In very dilute solutions where hydrogen bonding is minimized, a sharper, weaker peak may be observed around 3600 cm⁻¹.

-

C-O Stretch: A strong absorption in the fingerprint region, typically between 1260-1050 cm⁻¹, corresponds to the C-O stretching vibration.[6] The exact position of this band can provide clues about the nature of the alcohol (primary, secondary, or tertiary). For secondary alcohols like those in 2,7-decahydronaphthalenediol, this peak is expected to be in the range of 1150-1075 cm⁻¹.[7]

-

C-H Stretch: The C-H stretching vibrations of the saturated ring system will appear as strong absorptions in the 2950-2850 cm⁻¹ region.[4][5]

Predicted IR Absorption Frequencies:

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (hydrogen-bonded) | 3600 - 3200 | Strong, Broad |

| C-H (sp³) | 2950 - 2850 | Strong |

| C-O | 1150 - 1075 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the molecular formula and gain structural insights.

-

Molecular Ion (M⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for 2,7-decahydronaphthalenediol (C₁₀H₁₈O₂) would be expected at m/z 170. However, for alcohols, the molecular ion peak is often weak or absent due to facile fragmentation.[1][8]

-

Fragmentation Pathways: The fragmentation of cyclic diols is influenced by the positions of the hydroxyl groups. Common fragmentation pathways for alcohols include:

-

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a very common fragmentation pathway for alcohols, leading to a peak at m/z 152.[1][8] Successive dehydration events can also occur.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group can lead to the formation of resonance-stabilized oxonium ions.

-

Ring Cleavage: The decalin ring system can undergo characteristic fragmentation, including a retro-Diels-Alder reaction if unsaturation is introduced after initial fragmentation.[9]

-

Predicted Key MS Fragments:

| m/z | Proposed Fragment |

| 170 | [M]⁺ (Molecular Ion) |

| 152 | [M - H₂O]⁺ |

| 134 | [M - 2H₂O]⁺ |

| Various | Ring cleavage fragments |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the 2,7-decahydronaphthalenediol sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For detailed structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-MS) for volatile samples.

-

Ionization: Utilize electron ionization (EI) at 70 eV to generate fragments.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

Caption: Basic ring structures of trans- and cis-2,7-decahydronaphthalenediol.

Caption: Workflow for spectroscopic analysis of 2,7-decahydronaphthalenediol.

Conclusion

The comprehensive spectroscopic analysis of 2,7-decahydronaphthalenediol requires a multi-faceted approach, integrating data from NMR, IR, and MS. While direct spectral data for this specific compound may not be readily available in public databases, a thorough understanding of the spectroscopic principles governing related structures, such as decalins and cyclic alcohols, allows for accurate prediction and interpretation of the experimental data. The detailed analysis of ¹H NMR coupling constants, in conjunction with 2D NMR techniques, is paramount for the unambiguous assignment of the stereochemistry of the various isomers. This guide provides the foundational knowledge and practical considerations for researchers to confidently characterize these complex molecules.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Dodziuk, H., Jaszuński, M., & Schilf, W. (2005). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Magnetic Resonance in Chemistry, 43(8), 639-646. [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-35. [Link]

-

Fareedian Chemistry. (2020, April 18). Mass spectrometry: Retro diels alder fragmentation [Video]. YouTube. [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Cis and Trans Isomers of 2,7-Decahydronaphthalenediol for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, stereochemistry, separation, and characterization of the cis and trans isomers of 2,7-decahydronaphthalenediol. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique properties and potential applications of these functionalized decalin scaffolds.

Introduction: The Significance of the Decalin Scaffold in Medicinal Chemistry